4-Bromo-3-nitrophenol
Overview
Description
4-Bromo-3-nitrophenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as medicine, agriculture, and organic synthesis. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of 4-Bromo-3-nitrophenol and its derivatives has been explored through different methods. One approach involves the use of 2-methoxy-5-nitroaniline as a starting material, which undergoes diazotization followed by the Sandmeyer reaction to yield 2-bromo-4-nitroanisole. This intermediate is then subjected to a nucleophilic substitution reaction with sodium hydroxide, and the product is acidified to obtain 4-Bromo-3-nitrophenol . Another study reports the synthesis of a Schiff base compound related to 4-Bromo-3-nitrophenol through a green grinding method, which is a solvent-free mechanochemical approach .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-nitrophenol derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of a Schiff base compound, revealing a monoclinic crystal system . In another study, the structural, spectroscopic, and electronic properties of a Schiff-base molecule were investigated using both experimental methods like FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, as well as theoretical methods including DFT and Time-Dependent DFT calculations .
Chemical Reactions Analysis
4-Bromo-3-nitrophenol and its derivatives participate in a variety of chemical reactions. For instance, nucleophilic aromatic substitution reactions have been observed, where the bromine atom in 4-bromo-5-nitrophthalodinitrile is replaced by different residues to synthesize novel compounds . Additionally, the reaction mechanisms of related compounds with nitrous acid have been studied, showing the formation of different adducts and photolysis products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-nitrophenol derivatives are influenced by the presence of substituents on the phenol ring. The Schiff base compounds exhibit urease inhibitory activity and antioxidant potential, which are significant for medical and agricultural applications . The electronic properties, such as molecular orbitals and electrostatic potential, have been theoretically calculated to understand the reactivity of these compounds . Furthermore, the solvent effects on the complexation of related compounds with zinc(II) ions have been investigated, highlighting the role of intramolecular hydrogen bonding and solvent choice on the formation of complexes .
Scientific Research Applications
Application 1: Catalytic Reduction of 4-Nitrophenol
- Summary of the Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is used to test the efficiency of various synthesized catalytic nanostructured materials .
- Methods of Application : The process involves the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored using UV-visible spectroscopic techniques, which allows for easy measurement of kinetic parameters .
- Results or Outcomes : The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .
Application 2: Indirect Radiofluorination of Biomolecules
- Summary of the Application : 4-Nitrophenyl activated esters are used for the indirect radiofluorination of biomolecules . This method is particularly useful for radiolabelling sensitive biomolecules that cannot tolerate the harsh conditions of direct radiofluorination .
- Methods of Application : The process involves the synthesis of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . These synthons are then used for the subsequent radiolabelling of biomolecules .
- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .
Application 3: Biogenic Synthesis of Bimetallic Nanoparticles
- Summary of the Application : 4-Nitrophenol is used in the biogenic synthesis of bimetallic nanoparticles . These nanoparticles are then applied as catalysts for the reduction of 4-nitrophenol .
- Methods of Application : The process involves the biogenic synthesis of bimetallic nanoparticles and their use as catalysts for the reduction of 4-nitrophenol .
- Results or Outcomes : The review discusses the application of these biogenically synthesized bimetallic nanoparticles in the catalytic reduction of 4-nitrophenol .
Application 4: Reduction of 4-Nitrophenol Using Green-Fabricated Metal Nanoparticles
- Summary of the Application : The reduction of 4-nitrophenol using green-fabricated metal nanoparticles has gained significant attention due to its eco-friendly and straightforward reduction process . This reaction is particularly important for mitigating the adverse effects of 4-nitrophenol, a toxic and refractory pollutant widely used in various industries .
- Methods of Application : The process involves the use of noble metal nanoparticles (such as silver, gold, platinum, and palladium) synthesized through green methods. These nanoparticles are then used for the reduction of 4-nitrophenol to 4-aminophenol in the presence of sodium borohydride as a reducing agent .
- Results or Outcomes : The study discusses the mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-nitrophenol. It also discusses the parameters that need to be considered in the catalytic efficiency calculations .
Application 5: Synthesis of Biogenic Silica and Metal–Organic Frameworks (MOFs)
- Summary of the Application : 4-Nitrophenol is used in the synthesis of biogenic silica and metal–organic frameworks (MOFs). These materials are then applied in water purification and as supports for biocatalysts for the production of biodiesel .
- Methods of Application : The process involves the synthesis of biogenic silica and MOFs using 4-nitrophenol. These materials are then used for water purification and as supports for biocatalysts .
- Results or Outcomes : The study discusses the application of these biogenically synthesized materials in water purification and biodiesel production .
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZLOXGKDQNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578569 | |
Record name | 4-Bromo-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrophenol | |
CAS RN |
78137-76-5 | |
Record name | 4-Bromo-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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